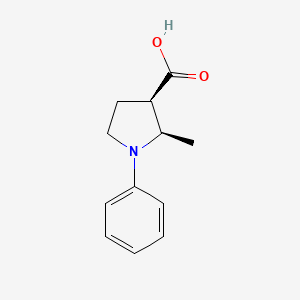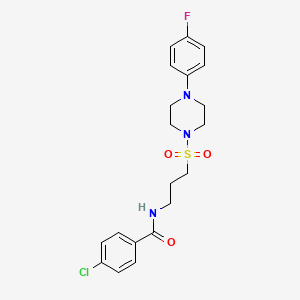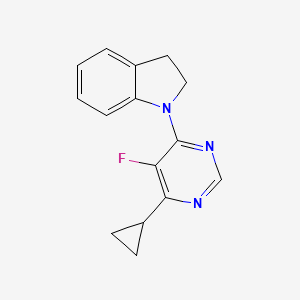
2-Amino-4-isopropylpyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound is characterized by its unique chemical structure, consisting of a pyrimidine ring with an amino group at position 2, an isopropyl group at position 4, and a carboxylic acid group at position 5 . It is a naturally occurring compound found in the human liver and other tissues .
Mécanisme D'action
Mode of Action
It has been shown to have an inhibitory effect on peptidases , which are enzymes that break down proteins into smaller molecules.
Biochemical Pathways
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is a naturally occurring compound that can be found in the human liver, as well as many other tissues . It is the product of the conjugation of glutathione with pyridazine .
Result of Action
It has been shown to have an inhibitory effect on peptidases , which could potentially affect protein metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-isopropylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the condensation of 2-amino-4-isopropylpyrimidine with a carboxylating agent, such as carbon dioxide, in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques, such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, alcohols, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-4-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methylpyrimidine-5-carboxylic acid
- 2-Amino-4-ethylpyrimidine-5-carboxylic acid
- 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid
Uniqueness
2-Amino-4-isopropylpyrimidine-5-carboxylic acid is unique due to its specific isopropyl substitution at position 4, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
2-amino-4-propan-2-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4(2)6-5(7(12)13)3-10-8(9)11-6/h3-4H,1-2H3,(H,12,13)(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOOCOUQJSQPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2871003.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
![(4R)-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B2871010.png)


![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)
![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2871024.png)
![3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2871025.png)
